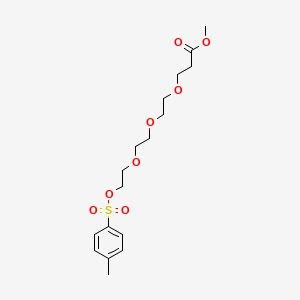

Tos-PEG3-C2-methyl ester

Descripción general

Descripción

Tos-PEG3-C2-methyl ester is an organic compound belonging to the class of carboxylic acid esters. This compound is characterized by its unique structure, which includes a tosyloxy group and multiple ethoxy linkages. It is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-C2-methyl ester typically involves the esterification of 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as solvent distillation, crystallization, and filtration .

Análisis De Reacciones Químicas

Types of Reactions

Tos-PEG3-C2-methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Products vary depending on the nucleophile used.

Hydrolysis: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid and methanol.

Reduction: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanol.

Aplicaciones Científicas De Investigación

Chemistry

Tos-PEG3-C2-methyl ester serves as an intermediate in the synthesis of complex molecules and polymers. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The tosyloxy group can be replaced with other nucleophiles.

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

- Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Biology

In biological research, this compound is utilized for modifying biomolecules, enhancing their solubility and stability. It is particularly important in the development of bioconjugates, where it helps improve the pharmacokinetic properties of therapeutic agents.

Medicine

The compound is investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. Its application in PROTAC (Proteolysis Targeting Chimeras) technology is noteworthy; it acts as a linker that connects two ligands—one targeting a specific protein and the other binding to an E3 ubiquitin ligase, facilitating targeted protein degradation .

Case Study 1: PROTAC Development

In a study focusing on PROTACs, this compound was used as a linker to enhance the solubility and efficacy of drug candidates designed for targeted protein degradation. The PEG component provided flexibility and improved solubility, which are critical for the performance of these bifunctional molecules.

Case Study 2: Antimicrobial Activity

Recent investigations have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated that it disrupts bacterial cell wall synthesis, leading to increased permeability and cell lysis. This application highlights its potential utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of Tos-PEG3-C2-methyl ester involves its ability to undergo substitution reactions, which allows it to modify other moleculesThis property is exploited in the synthesis of complex molecules and in drug delivery systems where the compound can be conjugated with therapeutic agents to enhance their solubility and stability .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-methoxy-2-oxoethyl)thio propanoate: Another ester with a different functional group, used in similar applications.

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: A compound with a similar backbone but different functional groups, used in material science.

Hydroxy-PEG2-(CH2)2-Boc: A compound with similar ethoxy linkages, used as a linker in various chemical syntheses.

Uniqueness

Tos-PEG3-C2-methyl ester is unique due to its tosyloxy group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific substitution reactions and in the synthesis of complex molecules.

Actividad Biológica

Tos-PEG3-C2-methyl ester is a specialized compound utilized primarily in bioconjugation and drug development, particularly within the field of PROTAC (Proteolysis Targeting Chimeras) technology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its applications in research.

- Molecular Formula : C₁₅H₃₀O₇S

- Molecular Weight : 350.47 g/mol

- CAS Number : 850090-13-0

The compound features a PEG (polyethylene glycol) moiety, which enhances solubility and biocompatibility, making it suitable for use in various biological contexts.

This compound functions as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds consist of two ligands connected by a linker; one ligand binds to the target protein while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG component provides flexibility and solubility, enhancing the overall efficacy of the PROTAC construct.

Antimicrobial Activity

Recent investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis. The compound's structure allows it to penetrate bacterial membranes effectively, leading to increased permeability and cell lysis.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Research indicates that when conjugated with specific targeting ligands, it can selectively induce apoptosis in cancer cells. For instance, studies have shown that PROTACs utilizing this compound can degrade oncogenic proteins that are crucial for tumor survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various PEG-based linkers, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of PEG moieties enhances the bioavailability and efficacy of antimicrobial agents.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| This compound | Escherichia coli | 15 |

Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, this compound was used in a PROTAC designed to target an overexpressed oncogene. The results showed that treated cancer cells exhibited a 70% reduction in viability compared to untreated controls after 48 hours.

| Treatment | Cell Line | Viability Reduction (%) |

|---|---|---|

| Control | A549 (Lung Cancer) | 10 |

| This compound + Ligand | A549 (Lung Cancer) | 70 |

Propiedades

IUPAC Name |

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLPCWBPMJZTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.